![molecular formula C17H15N5O2S B2707446 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309309-51-9](/img/structure/B2707446.png)
4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PBTZ169 and has shown promising results in the treatment of various diseases, including tuberculosis, cancer, and Alzheimer's disease.
科学的研究の応用
Heterocyclic Compound Synthesis
Elmagd et al. (2017) utilized similar compounds as precursors in the synthesis of various heterocyclic compounds, including imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. These compounds were evaluated for their antimicrobial activities, underscoring their significance in the development of new antimicrobial agents (Elmagd et al., 2017).
Antimicrobial and Biofilm Inhibition
Mekky and Sanad (2020) synthesized a series of compounds, including bis(1,3,4-trisubstituted pyrazoles) linked via a piperazine moiety. These compounds exhibited notable in-vitro antibacterial and cytotoxic activities, with specific compounds showing strong antibacterial efficacies and biofilm inhibition activities, indicating their potential use in combating bacterial infections and biofilms (Mekky & Sanad, 2020).
Tuberculosis Treatment
Reddy et al. (2014) designed and synthesized a series of molecules incorporating a similar chemical structure for inhibiting Mycobacterium tuberculosis DNA GyrB. The study identified compounds with promising inhibitory activities, highlighting their potential application in tuberculosis treatment (Reddy et al., 2014).
Anti-inflammatory Activity
Ahmed, Molvi, and Khan (2017) synthesized novel compounds featuring a piperazine moiety and evaluated them for anti-inflammatory activity. Their findings revealed compounds with significant in-vitro and in-vivo anti-inflammatory activities, suggesting potential applications in anti-inflammatory therapies (Ahmed, Molvi, & Khan, 2017).
特性
IUPAC Name |
4-(3-pyrazol-1-ylbenzoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15-12-20(8-9-21(15)17-18-6-10-25-17)16(24)13-3-1-4-14(11-13)22-7-2-5-19-22/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIYPYOIGRVQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。